Cyclopentyloxybenzene

Catalog No.
S1923003
CAS No.
33186-68-4
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentyloxybenzene

CAS Number

33186-68-4

Product Name

Cyclopentyloxybenzene

IUPAC Name

cyclopentyloxybenzene

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2

InChI Key

NNKOHFRNPSBBQP-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC2=CC=CC=C2

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2

Application in Cancer Research

Electrophilic Aromatic Substitution (EAS)

Friedel-Crafts Alkylation

Ether Cleavage

Grignard Reaction

Cyclopentyloxybenzene is an organic compound characterized by the presence of a cyclopentyl group attached to a benzene ring through an ether linkage. Its chemical formula is C11_{11}H14_{14}O, and it is recognized for its unique structural properties that combine both aliphatic and aromatic characteristics. This compound can exist in various derivatives, which can alter its physical and chemical properties, making it a subject of interest in both academic and industrial research.

  • Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions. For instance, nitration leads to the formation of nitrocyclopentyloxybenzene .
  • Hydrogenation: Under catalytic conditions, cyclopentyloxybenzene can be hydrogenated to yield cyclopentylcyclohexane, involving the addition of hydrogen across the benzene ring .
  • Oxidation: The cyclopentyl group can be oxidized to form a carboxylic acid using reagents like potassium permanganate or chromic acid .
  • Dehydrogenation: At elevated temperatures, cyclopentyloxybenzene may dehydrogenate to produce cyclopentadiene and benzene .
  • Friedel-Crafts Reactions: The compound can undergo acylation or alkylation via Friedel-Crafts methods using Lewis acid catalysts .

Several synthesis methods for cyclopentyloxybenzene have been documented:

  • Etherification: A common method involves the reaction of cyclopentanol with phenol in the presence of an acid catalyst, leading to the formation of cyclopentyloxybenzene.
  • Grignard Reaction: Cyclopentylmagnesium bromide can react with benzaldehyde to produce cyclopentyloxybenzene after hydrolysis.
  • Bromination and Substitution: Starting from brominated phenolic compounds, substitution reactions can yield cyclopentyloxy derivatives .

Cyclopentyloxybenzene finds applications in:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives are explored for potential pharmaceutical applications due to their biological activity.
  • Material Science: Used in developing new materials with specific thermal or mechanical properties.

Cyclopentyloxybenzene shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
CyclohexylphenolCycloalkylphenolMore stable due to a six-membered ring
4-MethylcyclohexylphenolMethyl-substitutedIncreased lipophilicity due to methyl group
1-Bromo-4-(cyclopentyloxy)benzeneHalogenated derivativeEnhanced reactivity due to bromine substitution
CyclobutoxybenzeneSmaller cyclic etherDifferent ring size affecting reactivity
PhenoxycyclohexaneLarger cyclic etherExhibits different solubility characteristics

Cyclopentyloxybenzene is unique due to its specific combination of a five-membered ring structure and an aromatic system, which influences its reactivity and potential applications compared to these similar compounds.

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(Cyclopentyloxy)benzene

Dates

Modify: 2023-08-16

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